3-Bromo-5-iodo-1-methylpyridin-2(1H)-one
Overview
Description
3-Bromo-5-iodo-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that contains both bromine and iodine substituents on a pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one typically involves multi-step reactions starting from commercially available pyridine derivatives. Common synthetic routes may include:
Halogenation Reactions: Introduction of bromine and iodine atoms through electrophilic halogenation.
Methylation: Introduction of the methyl group at the nitrogen atom.
Oxidation: Formation of the ketone group at the 2-position.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and iodine atoms can undergo nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, potentially altering the oxidation state of the nitrogen or the halogen atoms.
Coupling Reactions: The halogen atoms can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-iodo-1-methylpyridin-2(1H)-one may have applications in:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Material Science: In the development of novel materials with specific electronic or optical properties.
Biological Studies: As a probe or ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one
- 3-Iodo-5-methyl-1-methylpyridin-2(1H)-one
- 3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one
Uniqueness
The presence of both bromine and iodine atoms in 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one may confer unique reactivity and properties compared to similar compounds with different halogen substituents
Properties
IUPAC Name |
3-bromo-5-iodo-1-methylpyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJNCYFJPHKCDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)Br)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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